Atibeprone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atibeprone is a chemical compound with the IUPAC name 3,4-dimethyl-7-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methoxy}-2H-chromen-2-one. It was developed in the mid-1990s as an antidepressant but was never marketed . The compound belongs to the class of coumarins and thiadiazoles, and it has a molecular formula of C17H18N2O3S .
Preparation Methods
The synthesis of Atibeprone involves several steps, starting with the preparation of the core coumarin structure. The synthetic route typically includes:
Formation of the Coumarin Core: The coumarin core is synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced by reacting the coumarin derivative with appropriate thiadiazole precursors under controlled conditions.
Final Coupling Reaction: The final step involves the coupling of the thiadiazole moiety with the coumarin core to form this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Atibeprone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the methyl groups on the coumarin core, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can reduce the carbonyl group in the coumarin core to form alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy group attached to the thiadiazole ring.
Scientific Research Applications
Chemistry: Atibeprone’s unique structure makes it a valuable compound for studying the reactivity of coumarin and thiadiazole derivatives. It can serve as a model compound for developing new synthetic methodologies.
Biology: this compound has been investigated for its potential biological activities, including its role as a monoamine oxidase B inhibitor.
Medicine: Although never marketed, this compound’s antidepressant properties have been explored in preclinical studies.
Mechanism of Action
Atibeprone exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders . The molecular targets of this compound include the active site of MAO-B, where it binds and prevents the enzyme from catalyzing the oxidation of neurotransmitters .
Comparison with Similar Compounds
Atibeprone can be compared with other MAO-B inhibitors, such as:
Selegiline: Selegiline is an irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease. Unlike this compound, Selegiline has been widely marketed and used clinically.
Rasagiline: Rasagiline is another MAO-B inhibitor with similar applications to Selegiline. It is known for its neuroprotective properties and is used in the treatment of Parkinson’s disease.
Esuprone: Esuprone is a reversible and highly selective MAO-A inhibitor.
This compound’s uniqueness lies in its specific structure, which combines the coumarin and thiadiazole moieties, and its potential as a reversible MAO-B inhibitor with applications in neurodegenerative diseases .
Properties
CAS No. |
153420-96-3 |
---|---|
Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3,4-dimethyl-7-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]chromen-2-one |
InChI |
InChI=1S/C17H18N2O3S/c1-9(2)16-19-18-15(23-16)8-21-12-5-6-13-10(3)11(4)17(20)22-14(13)7-12/h5-7,9H,8H2,1-4H3 |
InChI Key |
HQTNJPCZUQAYAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C |
Key on ui other cas no. |
153420-96-3 |
Synonyms |
Atibeprone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.